4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
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Overview
Description
The compound “4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide” is a chemical compound with the CAS Number: 320423-77-6 . Its molecular weight is 366.49 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c][1,2]thiazine ring, which is a type of heterocyclic compound .Scientific Research Applications
Chemical Transformations and Derivatives
- Researchers have synthesized various derivatives of tenoxicam, a closely related compound to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda
6-thieno[3,2-c][1,2]thiazine-3-carboxamide. These derivatives were prepared through chemical transformations, including selective hydrolysis and reaction with N-nucleophiles, aiming to explore potential prodrugs and novel ring systems (Kóczián et al., 2005).
Synthesis Techniques
- Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda
6-thieno[3,2-c][1,2]thiazine-3-carboxamide, have been synthesized using both conventional chemical methods and modern microwave techniques, resulting in higher yields and shorter synthesis times (Youssef et al., 2012).
Potential Analgesic Properties
- A series of derivatives with a structure similar to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda
6-thieno[3,2-c][1,2]thiazine-3-carboxamide have been synthesized, and their structural features were investigated. Among these, compounds with high analgesic activity were identified through pharmacological screening (Ukrainets et al., 2014).
Biologically Active Derivatives
- Novel biologically active derivatives of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, structurally related to the compound , were synthesized. These compounds showed promising antibacterial and radical scavenging activities, highlighting their potential in therapeutic applications (Zia-ur-Rehman et al., 2009).
Crystallography Studies
- The crystal structures of derivatives such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide have been studied, revealing extensive intramolecular hydrogen bonds and conformations. Such studies are essential for understanding the properties and potential applications of these compounds (Siddiqui et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit thedopamine transporter
Mode of Action
It’s worth noting that similar compounds have been found to act asdopamine transporter reuptake inhibitors . This means they prevent the reabsorption of dopamine into pre-synaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This leads to an increased effect of dopamine on post-synaptic dopamine receptors.
Biochemical Pathways
dopaminergic pathways in the brain. This could lead to downstream effects such as increased locomotor activity .
Result of Action
This could result in effects such as increased locomotor activity .
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-9-3-5-10(6-4-9)16-15(19)14-12(18)13-11(7-8-22-13)17(2)23(14,20)21/h3-8,18H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSBMBHDGQDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(S2(=O)=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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